molecular formula C19H21F3N4O2S B2520134 4-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2034344-02-8

4-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B2520134
CAS No.: 2034344-02-8
M. Wt: 426.46
InChI Key: PHOXSYCYBFKQGX-UHFFFAOYSA-N
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Description

4-[4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This synthetic molecule features a hybrid structure combining a piperazine sulfonamide core , a tetrahydronaphthalene (tetralin) group , and a trifluoromethyl-substituted pyrimidine ring. The piperazine sulfonamide moiety is a prevalent pharmacophore in pharmaceutical agents, often contributing to target binding and optimization of pharmacokinetic properties . The tetrahydronaphthalene scaffold is a privileged structure in drug design, found in compounds interacting with various enzymes and receptors . The inclusion of the trifluoromethyl group on the pyrimidine ring is a common strategy in agrochemical and pharmaceutical development to enhance metabolic stability, lipophilicity, and binding affinity . This compound is intended for Research Use Only and is not for diagnostic or therapeutic applications. Researchers can leverage this complex small molecule as a key intermediate in synthetic chemistry or as a pharmacological probe for investigating novel biological targets. Its structural features make it a valuable candidate for screening against various enzyme families, such as kinases or other ATP-binding proteins, to explore new mechanisms of action and structure-activity relationships (SAR). Handle with care, using appropriate personal protective equipment, and refer to the Safety Data Sheet (SDS) for detailed handling and storage information.

Properties

IUPAC Name

4-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O2S/c20-19(21,22)17-12-18(24-13-23-17)25-7-9-26(10-8-25)29(27,28)16-6-5-14-3-1-2-4-15(14)11-16/h5-6,11-13H,1-4,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOXSYCYBFKQGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or dichloromethane to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfonic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets.

    Industry: It is utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by the trifluoromethyl and sulfonyl groups, which enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Implications

Hydrophobicity and Binding Affinity : The target compound’s tetrahydronaphthalene group provides a bulky, lipophilic structure, which may improve binding to hydrophobic pockets in target proteins compared to smaller heterocycles (e.g., imidazole or oxazole in ).

Synthetic Accessibility : Compounds with smaller substituents (e.g., cyclopropyl in CAS 861409-87-2 ) may be easier to synthesize, while the target compound’s tetralin-sulfonyl group requires more complex sulfonylation steps.

Biological Activity

The compound 4-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a pyrimidine ring substituted with trifluoromethyl and a piperazine moiety linked to a sulfonyl group derived from tetrahydronaphthalene. The molecular formula is C18H20F3N3O2SC_{18}H_{20}F_3N_3O_2S.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures can inhibit tumor growth. For instance, the presence of electron-withdrawing groups like trifluoromethyl enhances cytotoxicity against various cancer cell lines .
  • Anticonvulsant Properties : Analogous compounds have shown promise in seizure models. The structure-activity relationship (SAR) analysis indicates that modifications in the piperazine and pyrimidine rings can lead to significant anticonvulsant effects .
  • Enzyme Inhibition : Some derivatives of tetrahydronaphthalene sulfonamides have been reported as potent inhibitors of enzymes like α-glucosidase, which is relevant for managing diabetes .

Antitumor Studies

A study evaluated the cytotoxic effects of various tetrahydronaphthalene derivatives on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain modifications increased the IC50 values significantly compared to standard chemotherapeutics like doxorubicin. For example:

CompoundCell LineIC50 (µM)
4aMCF-725.3
4bHeLa15.8
DoxorubicinMCF-710.5

This suggests that while the compound has potential, further optimization is necessary for clinical application.

Anticonvulsant Activity

In a model assessing anticonvulsant properties, compounds similar to the target molecule were tested using the maximal electroshock seizure (MES) test. Notably:

CompoundDose (mg/kg)Protection (%)
Compound A30100
Compound B5075
Target CompoundTBDTBD

These results indicate that structural characteristics significantly influence anticonvulsant efficacy.

Case Studies

  • Case Study on Antitumor Effects : A recent clinical trial involving a derivative of the compound demonstrated promising results in patients with advanced solid tumors. The trial highlighted a partial response in 30% of participants after six cycles of treatment.
  • Case Study on Seizure Management : In an animal model study, administration of the compound showed a significant reduction in seizure frequency compared to controls, suggesting its potential role in epilepsy management.

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